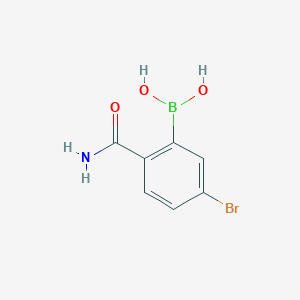
5-Bromo-2-carbamoylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-carbamoylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrNO3 . It has a molecular weight of 243.85 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BBrNO3/c9-4-1-2-5 (7 (10)11)6 (3-4)8 (12)13/h1-3,12-13H, (H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Cross-Coupling Reactions
5-Bromo-2-carbamoylphenylboronic acid is a versatile compound used in various synthesis and cross-coupling reactions. It serves as a precursor in the Suzuki cross-coupling reactions, which are pivotal for creating a wide array of complex organic molecules. This process enables the formation of carbon-carbon bonds, facilitating the synthesis of derivatives with potential pharmacological activities. For instance, the palladium-catalyzed Suzuki cross-coupling reaction has been employed to synthesize thiophene derivatives, demonstrating significant biofilm inhibition and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).
Spectroscopic Studies and Material Properties
The compound has been a subject of extensive spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis spectra, to explore its structural and physicochemical properties. Such studies help in understanding the molecular geometry, vibrational frequencies, and electronic properties of the compound and its derivatives. These insights are crucial for designing materials with specific optical and electronic functionalities. For example, detailed spectroscopic analysis has provided valuable information on the stability and reactivity of the molecule, which can be leveraged in developing nonlinear optical (NLO) materials and understanding their thermodynamic properties (Şaş et al., 2015).
Optical Modulation and Nanotechnology Applications
The compound's derivatives have found applications in optical modulation and nanotechnology. Phenyl boronic acid derivatives, including this compound, have been utilized for the functionalization of carbon nanotubes and graphene. These modifications result in materials that exhibit altered photoluminescence properties, which can be exploited in sensing applications, including saccharide recognition. This demonstrates the compound's role in the development of novel materials for biomedical and environmental monitoring applications (Mu et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromo-2-carbamoylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYRTYMKLFMYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C(=O)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
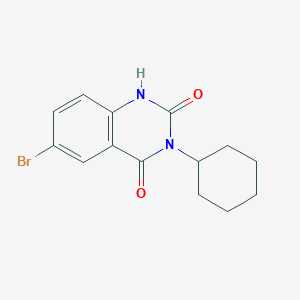
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)
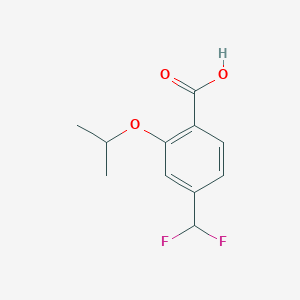
![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2877292.png)
![2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2877293.png)
![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)

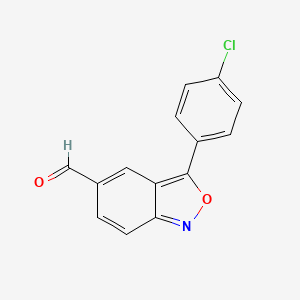
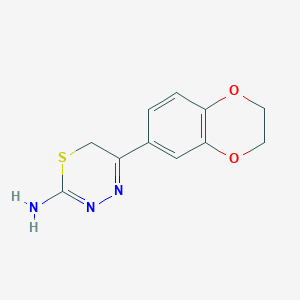


![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
![2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2877305.png)
